N,N-Dimethyl-2-mercaptonicotinamide is synthesized through specific chemical reactions involving nicotinamide and sulfur-containing reagents. It falls under the broader category of organosulfur compounds, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of N,N-Dimethyl-2-mercaptonicotinamide can be achieved through several methods, primarily involving nucleophilic substitution reactions or condensation reactions. Here is a detailed description of a common synthetic route:
The yield of this synthesis can vary based on reaction conditions such as temperature, time, and concentration of reactants.
The molecular structure of N,N-Dimethyl-2-mercaptonicotinamide features a pyridine ring characteristic of nicotinamide, with a dimethylamino group and a mercapto group attached to the nitrogen atom.
The compound's structure can be represented using various notations:
InChI=1S/C8H10N2S/c1-9(2)8(11)7-5-3-4-6(10)12/h3-5,11H,1-2H3
CN(C)C(=O)c1cccc(n1)S
N,N-Dimethyl-2-mercaptonicotinamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new compounds with enhanced biological properties.
The mechanism of action for N,N-Dimethyl-2-mercaptonicotinamide primarily revolves around its interaction with biological molecules. The mercapto group can interact with electrophilic centers in proteins or enzymes, potentially leading to:
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.24 g/mol |
Appearance | White to off-white solid |
Melting Point | Approximately 120°C |
Solubility | Soluble in water and organic solvents |
These properties make N,N-Dimethyl-2-mercaptonicotinamide suitable for various applications in research and industry.
N,N-Dimethyl-2-mercaptonicotinamide has several notable applications:
The versatility of this compound highlights its importance in both scientific research and practical applications across multiple fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4